molecular formula C21H16ClFN6O3 B10947195 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzamide

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B10947195
M. Wt: 454.8 g/mol
InChI Key: SCRIYTNBSWLUMS-UHFFFAOYSA-N
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Description

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves multiple steps, starting with the preparation of the pyrazole rings. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the substituted pyrazole rings with the benzamide moiety using appropriate coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE include other pyrazole derivatives such as:

  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-3-methyl-1H-pyrazole
  • 4-(4-Chlorophenyl)-1H-pyrazole

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C21H16ClFN6O3

Molecular Weight

454.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]benzamide

InChI

InChI=1S/C21H16ClFN6O3/c22-19-13-28(26-20(19)29(31)32)10-14-4-6-16(7-5-14)21(30)25-18-9-24-27(12-18)11-15-2-1-3-17(23)8-15/h1-9,12-13H,10-11H2,(H,25,30)

InChI Key

SCRIYTNBSWLUMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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